molecular formula C16H18N2O5 B2409282 ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242837-22-4

ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

Cat. No.: B2409282
CAS No.: 1242837-22-4
M. Wt: 318.329
InChI Key: UXLAKVBVQKOQDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, given the presence of a “dihydropyrimidin” in its name . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized for their potential neuroprotective and anti-neuroinflammatory properties . These compounds were synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrimidine ring, given the “dihydropyrimidin” in its name . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms .

Scientific Research Applications

Synthesis and Antitumor Activities

Ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate, a compound structurally similar to synthesized derivatives in the study by Xiong Jing (2011), has been found to exhibit selective anti-tumor activities. This research suggests its potential application in cancer treatment, where the R-configuration of the compound contributes to its effectiveness (Xiong Jing, 2011).

Catalyst in Organic Synthesis

Ni Shu-jing (2004) reported the synthesis of a compound similar to this compound using strong acidic ion-exchange membranes. This study highlights the role of such compounds in facilitating chemical reactions, showcasing their importance in organic synthesis (Ni Shu-jing, 2004).

Process Improvement in Chemical Synthesis

L. Jing's (2003) research on ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, which shares structural similarities with the compound , focused on improving synthesis processes, thereby reducing production costs and simplifying operations. This implies the potential of this compound in process optimization in industrial chemistry (L. Jing, 2003).

Marine and Natural Product Research

Research by Hong-Hua Wu et al. (2009, 2010) on compounds isolated from marine sources points to the potential of structurally related compounds, such as this compound, in the discovery of new bioactive molecules. These studies indicate the compound's relevance in marine biology and natural product chemistry (Hong-Hua Wu et al., 2009), (Hong-Hua Wu et al., 2010).

Pharmacological Investigations

Research by R. Chikhale et al. (2009) into ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates, which are similar in structure to this compound, demonstrates the compound's relevance in the development of new pharmacological agents. Such studies suggest the potential for drug discovery and development (R. Chikhale et al., 2009).

Future Directions

While specific future directions for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, are being studied for their potential as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-23-15(20)10-17-14(19)9-11(2)18(16(17)21)12-7-5-6-8-13(12)22-3/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLAKVBVQKOQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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